Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate
CAS No.: 2097894-70-5
VCID: VC4681987
Molecular Formula: C18H17NO5S3
Molecular Weight: 423.52
* For research use only. Not for human or veterinary use.
![Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate - 2097894-70-5](/images/structure/VC4681987.png)
Description |
Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound with a CAS number of 2097894-70-5. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in pharmaceutical chemistry . Synthesis and Chemical RelevanceThiophene derivatives like Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate can be synthesized using various methods, including the Gewald reaction, which is commonly used for thiophene synthesis . The presence of the sulfamoyl group and the hydroxyethyl moiety suggests potential applications in drug design due to their ability to form hydrogen bonds and interact with biological targets. Biological Activities of Thiophene DerivativesThiophene derivatives have been extensively studied for their biological activities, including:
Data Table: Comparison of Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate with a Related Compound
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CAS No. | 2097894-70-5 | ||||||||||||
Product Name | Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate | ||||||||||||
Molecular Formula | C18H17NO5S3 | ||||||||||||
Molecular Weight | 423.52 | ||||||||||||
IUPAC Name | methyl 3-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]thiophene-2-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C18H17NO5S3/c1-24-18(21)17-16(7-9-26-17)27(22,23)19-10-15(20)13-4-2-12(3-5-13)14-6-8-25-11-14/h2-9,11,15,19-20H,10H2,1H3 | ||||||||||||
Standard InChIKey | ZMWIBDPLMUWEIP-UHFFFAOYSA-N | ||||||||||||
SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 126850921 | ||||||||||||
Last Modified | Aug 17 2023 |
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